pKa Reduction Relative to Unsubstituted Quinuclidine Drives CNS Penetration
4-Fluoroquinuclidine exhibits a significantly lower pKa compared to the parent quinuclidine scaffold. While the unsubstituted quinuclidine nitrogen has a pKa of approximately 10.8-11.0, the introduction of the 4-fluoro substituent reduces this value to a predicted pKa of 8.18 ± 0.12, as calculated by ACD/Labs software . This ~2.6 log unit reduction directly addresses the transporter-mediated efflux liability commonly observed with quinuclidine-containing CNS drug candidates, which often suffer from poor brain penetrance due to their high basicity [1].
| Evidence Dimension | pKa of the quinuclidine nitrogen |
|---|---|
| Target Compound Data | pKa = 8.18 ± 0.12 (predicted) |
| Comparator Or Baseline | Quinuclidine: pKa ≈ 10.8-11.0 [2] |
| Quantified Difference | ΔpKa ≈ -2.6 to -2.8 log units |
| Conditions | Computational prediction using ACD/Labs software |
Why This Matters
A lower pKa reduces the fraction of ionized species at physiological pH, thereby decreasing recognition by P-glycoprotein and other efflux transporters, which is a critical determinant for selecting CNS-penetrant building blocks.
- [1] McDonald IM, Mate RA, Zusi FC, Huang H, Post-Munson DJ, Ferrante MA, Gallagher L, Bertekap RL Jr, Knox RJ, Robertson BJ, Harden DG, Morgan DG, Lodge NJ, Dworetzky SI, Olson RE, Macor JE. Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists. Bioorg Med Chem Lett. 2013 Mar 15;23(6):1684-8. View Source
- [2] Grob CA. Basicity data sets of 4-substituted quinuclidines. Tetrahedron. 2001. View Source
